(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is an organic molecule that features a pyrrole ring, a phenyl group, a methoxyphenyl sulfonyl group, and an azetidinone moiety
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMGEAPWUUVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Introduction of the Methoxyphenyl Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-lactam formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The pyrrole ring and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring, a phenyl group, and an azetidine ring, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring: Starting from aniline derivatives via Paal-Knorr synthesis.
- Attachment of the Phenyl Group: Introduced through Friedel-Crafts acylation.
- Synthesis of the Azetidine Ring: Formed through cyclization reactions.
- Introduction of the Sulfonyl Group: Achieved using sulfonyl chloride derivatives.
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with a pyrrole ring can exhibit significant activity against various pathogens. For instance, studies have shown that similar structures possess antibacterial and antifungal properties, suggesting that our compound may also demonstrate such effects .
Anticancer Potential
The structural features of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone suggest potential anticancer activity . Compounds containing pyrrole and azetidine rings have been linked to the inhibition of cancer cell proliferation in vitro. For example, a study indicated that related pyrrole-containing compounds inhibited tumor growth in various cancer models .
Enzyme Inhibition
The compound's ability to interact with specific enzymes may underlie its therapeutic effects. It is hypothesized that it could act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. This mechanism is particularly relevant for drug design targeting diseases like cancer and metabolic disorders .
The proposed mechanisms through which (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone exerts its biological effects include:
- Binding to Enzymes: The compound may inhibit or activate enzyme activity by binding to active sites.
- Receptor Interaction: It might modulate receptor functions, influencing cellular responses.
- Signal Transduction Pathways: The compound could affect signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy of pyrrole derivatives, showing significant inhibition against Gram-positive bacteria. |
| Study 2 | Explored anticancer properties in vitro, demonstrating reduced viability in breast and lung cancer cell lines. |
| Study 3 | Analyzed enzyme inhibition profiles, identifying potential targets in metabolic pathways related to diabetes. |
Q & A
NMR Analysis :
- ¹H NMR : Identify pyrrole protons (δ 6.5–7.2 ppm), azetidine ring protons (δ 3.0–4.0 ppm), and methoxy singlet (δ ~3.8 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ ~190–200 ppm) and sulfonamide quaternary carbons (δ ~55–60 ppm) .
Mass Spectrometry : Use LC-MS (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and rule out side products .
Q. What solvent systems are suitable for solubility testing of this compound?
- Approach : Perform solubility screening in polar (DMSO, methanol), semi-polar (THF, ethyl acetate), and non-polar (hexane) solvents.
- Optimization : If low solubility is observed, use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?
- SAR Study Design :
Variants : Synthesize analogs with altered sulfonyl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl).
Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays or SPR.
Data Interpretation : Compare IC₅₀ values and binding affinities to identify critical substituent effects .
- Example : Replace 4-methoxyphenyl with 4-nitrophenyl to evaluate electron-withdrawing effects on target engagement .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Troubleshooting :
Dynamic Effects : Assess tautomerism or conformational flexibility via variable-temperature NMR.
Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., unreacted azetidine intermediates).
Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
Q. How can in vivo mechanistic studies be designed to elucidate the compound’s mode of action?
- Protocol :
Model System : Administer the compound (5–50 mg/kg) in rodent models and monitor pharmacokinetics (plasma half-life, bioavailability).
Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.
Pathway Analysis : Use RNA-seq or proteomics to map affected signaling cascades .
Q. What computational tools are effective for predicting binding interactions with biological targets?
- Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects.
Free Energy Calculations : Apply MM-PBSA to estimate ΔG of binding .
Q. How can stability issues (e.g., hydrolysis of the sulfonamide group) be mitigated during storage?
- Solutions :
Storage Conditions : Store under inert gas (argon) at –20°C in amber vials.
Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term stability .
Methodological Notes
- Synthesis Reproducibility : Document reaction parameters (e.g., time, temperature) rigorously to ensure reproducibility across labs .
- Data Validation : Cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) to minimize false positives .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
